2-Methylpropane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropane-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C₄H₉ClO₂S . It is commonly used as a reagent in organic synthesis to introduce sulfonyl groups into organic molecules. This compound is characterized by its high reactivity and is often employed in the preparation of various chemical intermediates.
Mechanism of Action
Target of Action
The primary target of 2-Methylpropane-2-sulfonyl chloride is organic compounds where it is used to introduce sulfonyl groups . The sulfonyl group plays a crucial role in the reactivity of the compound and its interaction with other molecules.
Mode of Action
This compound is an electrophile that can participate in electrophilic aromatic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, attacking the aromatic ring of the target molecule. This results in the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring and form a substitution product .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other reactive compounds can compete with the target molecule for reaction with the sulfonyl chloride. Additionally, factors such as pH and temperature can affect the rate and outcome of the reaction .
Biochemical Analysis
Biochemical Properties
It is known that it can serve as a reagent in the preparation of sulfonamido bicyclopentanyl-dihydroimidazole carboxamides
Molecular Mechanism
It is known that it can react with other compounds to form new substances
Metabolic Pathways
It is known that it can react with other compounds to form new substances
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropane-2-sulfonyl chloride can be synthesized through the reaction of ethylene and pyridine in the presence of sulfur. The sulfur can be removed by heating to high temperatures .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of 2-methylpropane-2-sulfonic acid. This process requires controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Scientific Research Applications
2-Methylpropane-2-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Comparison: 2-Methylpropane-2-sulfonyl chloride is unique due to its branched structure, which can influence its reactivity and the types of products formed in chemical reactions. Compared to linear sulfonyl chlorides, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
2-methylpropane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S/c1-4(2,3)8(5,6)7/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUQJSXXDVYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10490-22-9 |
Source
|
Record name | 2-methylpropane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.